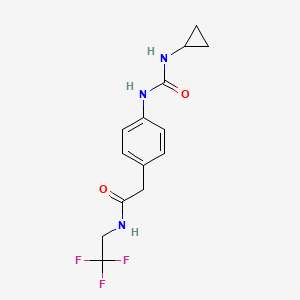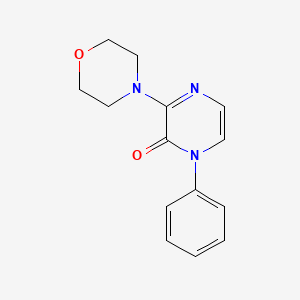
3-Aminohex-5-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminohex-5-enoic acid hydrochloride: is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of 3-amino-5-hexenoic acid, where the amino group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 3-amino-5-hexenoic acid: The initial step involves the synthesis of 3-amino-5-hexenoic acid. This can be achieved through various methods, including the reaction of 5-hexenoic acid with ammonia or an amine under suitable conditions.
Formation of 3-Aminohex-5-enoic acid hydrochloride: The synthesized 3-amino-5-hexenoic acid is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminohex-5-enoic acid hydrochloride can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: The compound can also undergo reduction reactions, where the double bond in the hexenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Oxo derivatives of 3-Amino-5-hexenoic acid.
Reduction products: Saturated derivatives of 3-Amino-5-hexenoic acid.
Substitution products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Labeling and Detection: 3-Aminohex-5-enoic acid hydrochloride is used in labeling and detection applications due to its reactivity and ability to form stable derivatives.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is used in the development of pharmaceutical compounds and as a reference standard in analytical studies.
Industry:
Mechanism of Action
Mechanism of Action: 3-Aminohex-5-enoic acid hydrochloride exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms involves the inhibition of gamma-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. This inhibition leads to increased levels of GABA, which is an inhibitory neurotransmitter, thereby exerting anticonvulsant effects .
Molecular Targets and Pathways:
Gamma-aminobutyric acid transaminase (GABA-T): The primary target of this compound.
GABAergic Pathway: The compound modulates the GABAergic pathway by increasing the levels of GABA in the brain.
Comparison with Similar Compounds
®-3-Aminohex-5-enoic acid hydrochloride: A stereoisomer of 3-Aminohex-5-enoic acid hydrochloride with similar chemical properties.
Vigabatrin: An analog of this compound used as an anticonvulsant.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to inhibit GABA-T and increase GABA levels makes it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
3-aminohex-5-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)



![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)



![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2411609.png)



